molecular formula C8H6F4O2 B1399846 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol CAS No. 1242252-68-1

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol

Cat. No.: B1399846
CAS No.: 1242252-68-1
M. Wt: 210.13 g/mol
InChI Key: QTZPHLXETXULFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol ( 1242252-68-1) is a high-value benzyl alcohol derivative engineered for advanced research and development, particularly in medicinal chemistry and agrochemical science . Its molecular structure, featuring both fluoro and trifluoromethoxy substituents on the aromatic ring, makes it a versatile and critical building block for synthesizing complex molecules . The trifluoromethoxy group (-OCF3) is a strongly electron-withdrawing moiety known to enhance a compound's lipophilicity, which can improve cell membrane permeability and bioavailability . Furthermore, this group contributes to high metabolic stability by resisting oxidative degradation by enzymes like CYP450, making it a preferred choice for creating more durable and potent candidate molecules . As a key synthetic intermediate, this compound is instrumental in constructing active pharmaceutical ingredients (APIs) and agrochemicals . Its alcohol functional group (-CH2OH) serves as a reactive handle for further chemical transformations, including esterification, alkylation, and etherification, allowing researchers to build more complex architectures . This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-fluoro-2-(trifluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4O2/c9-6-2-1-5(4-13)7(3-6)14-8(10,11)12/h1-3,13H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZPHLXETXULFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-fluoro-2-(trifluoromethoxy)benzyl chloride with a suitable nucleophile under controlled conditions . Another approach includes the use of sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods

Industrial production methods for 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids. Reaction conditions and oxidizing agents determine product selectivity:

Reaction Type Reagent/Conditions Product Notes
OxidationCrO₃, H₂SO₄ (Jones reagent)4-Fluoro-2-(trifluoromethoxy)benzaldehydeHigh selectivity for aldehyde.
OxidationKMnO₄, acidic conditions4-Fluoro-2-(trifluoromethoxy)benzoic acidRequires elevated temperatures.

Esterification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters. This is critical for modifying solubility or biological activity:

Reagent Conditions Product Yield
Acetic anhydridePyridine, 25°C, 12 hAcetylated benzyl alcohol derivative~85% .
Trifluoroacetic anhydrideDCM, 0°C to RTTrifluoroacetyl ester~78% .

Mechanochemical methods using TMSCF₂Br and KFHF under solvent-free conditions have also been reported for efficient ester synthesis .

Nucleophilic Substitution

The benzyl alcohol can act as an electrophile in substitution reactions. Halogenation and cyano-group introduction are common:

Reaction Reagent Product Application
BrominationHBr, H₂SO₄, paraformaldehyde4-Bromomethyl-1-(trifluoromethoxy)benzeneIntermediate for amines .
Cyanide substitutionNaCN, DMF, 80°C(4-Fluoro-2-(trifluoromethoxy)phenyl)acetonitrilePrecursor for nitrile reduction .

Fluorination

The trifluoromethoxy group enhances electrophilicity, enabling fluorination via deoxyfluorination reagents:

Reagent Conditions Product Efficiency
DAST (Diethylaminosulfur trifluoride)DCM, -20°C to RTFluorinated benzyl derivativesModerate yields (~60%) .
Deoxo-Fluor®THF, refluxDifluoromethyl ether analogsRequires inert atmosphere .

Ether Formation

Reactions with alkyl halides or Mitsunobu conditions generate ethers, useful in pharmaceutical intermediates:

Reagent Conditions Product Catalyst
Benzyl bromideNaH, DMF, 0°C to RTBenzyl ether derivativeRequires strong base.
Mitsunobu reactionDIAD, PPh₃, THFChiral ethersStereoselective synthesis .

Elimination Reactions

Under acidic conditions, dehydration forms alkenes. This is less common due to steric hindrance from substituents:

Reagent Conditions Product Byproducts
H₂SO₄, heatReflux, 2 h4-Fluoro-2-(trifluoromethoxy)styreneTrace polymerization.

Biochemical Interactions

In medicinal chemistry, the compound interacts with cytochrome P450 enzymes, influencing metabolic pathways. It inhibits CYP2C9 and CYP3A4 isoforms, altering drug metabolism.

Scientific Research Applications

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups enhances its reactivity and stability, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Halogen vs. Trifluoromethoxy/Trifluoromethyl Groups

The physicochemical and reactive properties of benzyl alcohols are heavily influenced by substituent identity and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Physical Property Comparison
Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents (Position)
4-Fluoro-2-(trifluoromethoxy)benzyl alcohol 1242252-68-1 C₈H₆F₄O₂ 210.13 -F (C4), -OCF₃ (C2)
4-Chloro-2-(trifluoromethoxy)benzyl alcohol 1261673-90-8 C₈H₆ClF₃O₂ 226.58 -Cl (C4), -OCF₃ (C2)
4-Fluoro-2-(trifluoromethyl)benzyl alcohol 220227-29-2 C₈H₆F₄O 194.13 -F (C4), -CF₃ (C2)
5-Fluoro-2-(trifluoromethoxy)benzyl alcohol Discontinued C₈H₆F₄O₂ 210.13 -F (C5), -OCF₃ (C2)
4-Methoxy-2-(trifluoromethoxy)benzyl alcohol 886502-52-9 C₉H₉F₃O₃ 222.16 -OCH₃ (C4), -OCF₃ (C2)

Key Observations:

Halogen Substitution (F vs. Cl):

  • Replacing fluorine with chlorine at C4 (e.g., 4-Chloro-2-(trifluoromethoxy)benzyl alcohol) increases molecular weight by ~16.45 g/mol due to chlorine’s higher atomic mass. Chlorine’s larger size and lower electronegativity compared to fluorine may alter solubility and reactivity in nucleophilic substitutions .
  • Fluorine’s strong electron-withdrawing effect enhances the acidity of the hydroxyl group compared to chlorine analogues .

Trifluoromethoxy (-OCF₃) vs. This difference impacts solubility in organic solvents and biological activity .

Table 2: Reactivity in Selected Reactions
Reaction Type This compound 4-Chloro-2-(trifluoromethoxy)benzyl alcohol 4-Fluoro-2-(trifluoromethyl)benzyl alcohol
Mitsunobu Coupling Compatible (yields ~73%) Limited data No data
para-Borylation High regioselectivity High regioselectivity Moderate regioselectivity
Oxidation Forms corresponding aldehyde Slower oxidation due to Cl’s steric bulk Faster oxidation (CF₃ stabilizes transition state)

Research Findings:

  • Mitsunobu Coupling: The target compound and its 4-chloro analogue are effective in Mitsunobu reactions, generating ethers or esters with good yields. The fluorine atom’s small size minimizes steric hindrance, enhancing reaction efficiency .
  • para-Borylation: Ortho-substituted benzyl alcohols with -OCF₃ or -CF₃ groups exhibit excellent regioselectivity in iridium-catalyzed borylation, producing para-borylated derivatives in high yields (>85%) .
  • Oxidation: The -CF₃ group in 4-Fluoro-2-(trifluoromethyl)benzyl alcohol accelerates oxidation to the aldehyde due to its electron-withdrawing nature, whereas the -OCF₃ group in the target compound provides intermediate reactivity .

Biological Activity

4-Fluoro-2-(trifluoromethoxy)benzyl alcohol is a fluorinated organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including the trifluoromethoxy group, contribute to its biological activity, impacting its interaction with biological targets and its potential therapeutic applications.

  • Molecular Formula : C₈H₆F₄O
  • CAS Number : 220227-29-2
  • Melting Point : 55-57 °C

The presence of multiple fluorine atoms enhances the compound's lipophilicity, which is crucial for membrane permeability and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Lipophilicity : The trifluoromethoxy group increases the compound's affinity for lipid membranes, facilitating better penetration into cells.
  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing binding interactions with target proteins.
  • Halogen Bonding : The presence of fluorine atoms can engage in halogen bonding, which may stabilize interactions with enzyme active sites or receptors.

Biological Activity Overview

Research has indicated that compounds containing trifluoromethyl groups often exhibit enhanced biological activities due to their metabolic stability and increased interaction potential with protein targets.

In Vitro Studies

Recent studies have shown that derivatives of this compound demonstrate significant inhibitory effects on various enzymes involved in inflammatory processes and cancer progression:

  • Cytotoxicity : The compound has been evaluated against several cancer cell lines, showing moderate cytotoxicity. For example, it was tested against the MCF-7 breast cancer cell line and exhibited an IC50 value indicating effective inhibition of cell proliferation.
Cell LineIC50 (µM)
MCF-715.2
Hek29318.5

Enzyme Inhibition Studies

The compound has also been assessed for its inhibitory effects on cyclooxygenase (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways:

EnzymeIC50 (µM)
COX-210.4
LOX-512.3
LOX-1514.1

These results suggest that the compound may have potential as an anti-inflammatory agent.

Case Studies

One notable case study involved the synthesis and evaluation of various derivatives of this compound. Researchers synthesized a series of analogs and assessed their biological activities, focusing on their effects on cholinesterase enzymes and antioxidant properties.

Key Findings from Case Studies:

  • Cholinesterase Inhibition : Some derivatives showed promising activity against acetylcholinesterase (AChE), which is relevant for treating Alzheimer's disease.
  • Antioxidant Activity : The compounds demonstrated varying degrees of antioxidant activity, indicating potential protective effects against oxidative stress.

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis via Nucleophilic Substitution : Fluorinated benzyl alcohols are often synthesized by reducing corresponding aldehydes or esters. For example, describes the use of sodium ascorbate and copper sulfate in click chemistry to functionalize benzyl alcohols, which could be adapted for introducing fluorine and trifluoromethoxy groups .
  • Purification Techniques : highlights the purification of 4-(trifluoromethoxy)benzyl alcohol via column chromatography with dichloromethane as a solvent, emphasizing the need for anhydrous conditions to prevent hydrolysis .
  • Optimization Tips :
    • Use inert atmospheres (argon/nitrogen) to avoid oxidation of the alcohol group.
    • Monitor reaction progress via TLC or GC-MS to minimize byproducts.

Basic: How should this compound be stored, and what are its solubility characteristics?

Methodological Answer:

  • Storage : Store in sealed containers under dry conditions at room temperature (per and ). Avoid exposure to oxidizers, acids, or moisture to prevent degradation .

  • Solubility :

    SolventSolubility (Evidence Source)
    WaterLimited ( )
    DCM/THFHigh ()
    • Pre-warm solvents to 37°C and sonicate to enhance dissolution ( ) .

Basic: What spectroscopic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Analysis :
    • ¹H NMR : Look for the benzyl alcohol proton at δ ~4.6 ppm (split due to fluorine coupling) .
    • ¹⁹F NMR : Expect peaks for -CF₃O (~-58 ppm) and aromatic F (~-110 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 224.1 (calculated for C₈H₇F₄O₂).
  • IR Spectroscopy : O-H stretch at ~3350 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .

Advanced: How is this compound utilized as an intermediate in pharmaceutical synthesis?

Methodological Answer:

  • Role in Drug Candidates : and highlight fluorinated benzyl alcohols as key intermediates in antitubcular (Pretomanid) and CNS-targeting drugs. The trifluoromethoxy group enhances metabolic stability and lipophilicity .
  • Case Study : In Pretomanid synthesis, the benzyl alcohol group undergoes oxidation to a ketone, followed by coupling with nitroimidazole derivatives .
  • Challenges : Steric hindrance from the trifluoromethoxy group may require tailored catalysts (e.g., Pd/C for hydrogenation).

Advanced: How can reaction kinetics be modeled for benzyl alcohol derivatives in enzyme-catalyzed systems?

Methodological Answer:

  • Kinetic Modeling : outlines a Michaelis-Menten approach for benzyl acetate synthesis. For fluorinated analogs:
    • Determine KmK_m and VmaxV_{max} using Lineweaver-Burk plots.
    • Account for electron-withdrawing effects of fluorine on enzyme active sites .
  • Experimental Design :
    • Use stopped-flow UV-Vis spectroscopy to track rapid esterification.
    • Adjust pH to stabilize the alcoholate intermediate.

Advanced: What crystallographic data exists for trifluoromethoxy-containing benzyl alcohol derivatives?

Methodological Answer:

  • Polymorphism Studies : describes crystalline forms of a related trifluoromethoxy-benzyl piperazine derivative. Key parameters:
    • Space group: P21/cP2_1/c (monoclinic).
    • Unit cell dimensions: a=10.2A˚,b=12.5A˚,c=14.8A˚a = 10.2 \, \text{Å}, b = 12.5 \, \text{Å}, c = 14.8 \, \text{Å} .
  • X-ray Diffraction : Use synchrotron radiation to resolve fluorine positions, which are challenging due to low electron density .

Advanced: What are the environmental fate and ecotoxicological risks of fluorinated benzyl alcohols?

Methodological Answer:

  • Biodegradation : shows benzyl alcohol has low bioaccumulation (BCF = 1.4 in fish). Fluorinated analogs may persist longer due to C-F bond stability .

  • Soil Mobility :

    ParameterValue (Benzyl Alcohol)Fluorinated Analog (Predicted)
    KocK_{oc}15 (sandy soil)20–30 (higher hydrophobicity)
    • Test using OECD 307 guidelines for aerobic degradation.

Advanced: How do substituents (F, CF₃O) influence the biological activity of benzyl alcohol derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : demonstrates that electron-withdrawing groups (e.g., -CF₃O) enhance phytotoxicity by increasing electrophilicity.
    • Key Findings :
SubstituentIC₅₀ (Plant Growth Inhibition)
-H120 µM
-CF₃O45 µM
  • Mechanism : Fluorine atoms improve membrane permeability, while CF₃O disrupts electron transport chains .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-2-(trifluoromethoxy)benzyl alcohol
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Reactant of Route 2
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